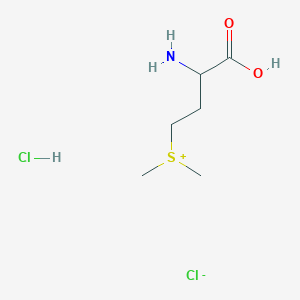

Vitamin U chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H15Cl2NO2S |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride |

InChI |

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H |

InChI Key |

PAKYBZRQYVEFAH-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methylmethionine Sulfonium Chloride (MMSC), commonly referred to as "Vitamin U," is a derivative of the amino acid methionine.[1][2] Despite its historical name, it is not classified as a true vitamin.[2] MMSC is naturally abundant in various plant sources, notably raw cabbage juice, from which it was first identified for its potent anti-ulcerogenic properties.[1][2] Extensive research has revealed that MMSC exerts a range of pharmacological effects, including gastroprotection, accelerated wound healing, and potent antioxidant and anti-inflammatory activities.[3][4] Its mechanism of action is multifactorial, involving the modulation of key signaling pathways, enhancement of cellular defense mechanisms, and its role as a methyl donor in critical metabolic processes.[3][5] This document provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic potential of MMSC, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

The biological activity of MMSC is not attributed to a single mode of action but rather a convergence of several complementary mechanisms. These can be broadly categorized into cytoprotective and regenerative effects, antioxidant and anti-inflammatory responses, and its fundamental role in metabolic methylation.

Gastroprotection and Anti-Ulcer Activity

The most well-documented effect of MMSC is its ability to protect and repair the gastrointestinal mucosa.[1][6] This is achieved through several synergistic actions:

-

Mucosal Barrier Enhancement: MMSC is believed to stimulate the production of mucin, a glycoprotein (B1211001) that forms the primary protective layer of the gastrointestinal tract, shielding the mucosa from gastric acid and other irritants.[1][6][7]

-

Epithelial Cell Proliferation: It promotes the proliferation of epithelial cells and the production of growth factors, which are essential for the regeneration and repair of damaged mucosal tissue.[7]

-

Antioxidant and Anti-inflammatory Support: By mitigating oxidative stress and reducing inflammation within the gut lining, MMSC helps preserve mucosal integrity and attenuate injury.[7][8]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. [S-methylmethionin (vitamin U): experimental studies and clinical perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotypenutrients.com [biotypenutrients.com]

- 7. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinikally.com [clinikally.com]

An In-depth Technical Guide to the Biochemical Properties of S-Methylmethionine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methylmethionine (SMM), commonly encountered as S-methylmethionine chloride (MMSC) and often referred to as "Vitamin U," is a naturally occurring derivative of the essential amino acid methionine.[1][2] Predominantly found in a variety of plants, MMSC plays a crucial role as an intermediate in key metabolic pathways, particularly in sulfur metabolism and methylation processes.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of S-methylmethionine chloride, including its physicochemical characteristics, metabolic pathways, and diverse physiological effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support further research and drug development endeavors.

Physicochemical Properties

S-methylmethionine chloride is a white, crystalline, hygroscopic solid.[3][4] Its ionic nature, conferred by the positively charged sulfonium (B1226848) center and the chloride anion, dictates its high solubility in water and limited solubility in non-polar organic solvents.[5]

| Property | Value | References |

| Chemical Formula | C₆H₁₄ClNO₂S | [4][5] |

| Molecular Weight | 199.70 g/mol | [4][5] |

| CAS Number | 1115-84-0 | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3][4][6] |

| Melting Point | 134-140 °C (with decomposition) | [1][2][3][7] |

| Solubility in Water | 100-250 mg/mL | [5][7] |

| Solubility in Ethanol | Soluble | [1][6] |

| Solubility in Ether | Insoluble | [6] |

| pH of Aqueous Solution | 4.0-5.5 | [5][7] |

| logP (o/w) | 0.280 | [1] |

| LD50 (intravenous, mice) | 2760 mg/kg | [2] |

Metabolic Pathways

S-methylmethionine is a key intermediate in the methionine and homocysteine metabolic cycles. Its biosynthesis and subsequent metabolic roles are central to cellular methylation and sulfur-containing compound homeostasis.

Biosynthesis of S-Methylmethionine

S-methylmethionine is synthesized from L-methionine and S-adenosylmethionine (SAM) via the enzyme methionine S-methyltransferase.[2] This process involves the transfer of a methyl group from SAM to the sulfur atom of methionine.

References

- 1. S-methyl methioninium chloride, 1115-84-0 [thegoodscentscompany.com]

- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 3. gihichemistry.com [gihichemistry.com]

- 4. usbio.net [usbio.net]

- 5. Buy Methylmethionine sulfonium chloride | 1115-84-0 | >98% [smolecule.com]

- 6. Methyl Methionine Or Sulfonium Chloride Vitamin U Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. 维生素U | 3493-12-7 [m.chemicalbook.com]

The "Anti-Ulcer Vitamin": A Technical Deep Dive into the Discovery and History of Vitamin U Chloride

For Immediate Release

A comprehensive technical guide exploring the discovery, history, and mechanisms of S-Methylmethionine (Vitamin U), a compound noted for its significant gastroprotective effects. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the pivotal early studies, detailed experimental protocols, and an overview of its proposed molecular signaling pathways.

The term "Vitamin U," though not a formally recognized vitamin, was coined in the 1950s by Dr. Garnett Cheney of Stanford University School of Medicine to describe a substance present in raw cabbage juice that demonstrated remarkable efficacy in healing peptic ulcers.[1][2] This compound was later identified as S-Methylmethionine (SMM), a derivative of the amino acid methionine. This guide delves into the historical context of its discovery and the scientific investigations that have shaped our understanding of this intriguing molecule.

Discovery and Early Clinical Investigations

The story of Vitamin U begins with Dr. Cheney's pioneering work in the late 1940s and 1950s. His research was predicated on the observation that certain dietary factors could influence the development and healing of peptic ulcers. His initial experiments on guinea pigs revealed that a substance in raw green vegetables could prevent histamine-induced peptic ulcers.[1] This "anti-peptic ulcer factor" was found to be heat-labile and susceptible to oxidation.[1]

Subsequent clinical studies conducted by Cheney provided compelling, albeit at the time preliminary, evidence for the therapeutic potential of this factor, which he termed "Vitamin U" with "U" standing for "ulcer".[1]

Key Clinical Studies by Dr. Garnett Cheney

Dr. Cheney's research laid the groundwork for all subsequent interest in S-Methylmethionine. Below are summaries of his most influential published studies, including detailed experimental protocols extracted from the original publications.

Table 1: Summary of Key Clinical Studies on Vitamin U by Dr. Garnett Cheney

| Study Publication Year | Number of Patients | Condition | Intervention | Key Findings | Citation |

| 1949 | 13 | Peptic Ulcer | 1 liter of fresh, raw cabbage juice daily | Average crater healing time for duodenal ulcers was 10.4 days (compared to 37 days for standard therapy); for gastric ulcers, it was 7.3 days (compared to 42 days for standard therapy). | [1] |

| 1952 | 100 | Peptic Ulcer | 1 quart (approx. 946 ml) of fresh, raw cabbage juice daily, or a dehydrated form. | Rapid relief of pain and significantly shorter ulcer crater healing time compared to standard treatments of the era. | [2] |

| 1956 (San Quentin Prison Study) | 50 (37 completed) | Peptic Ulcer with demonstrable crater | Double-blind administration of concentrated cabbage juice (Vitamin U) or a placebo facsimile. | Concentrated cabbage juice was effective in healing peptic ulcers as determined by repeated X-ray examinations over a 22-day period. | [3] |

Detailed Experimental Protocols from Dr. Cheney's Research

A critical component of understanding the historical context of Vitamin U research is a detailed examination of the methodologies employed in these early, seminal studies.

Preparation of Cabbage Juice and Placebo

-

Fresh Cabbage Juice (1949, 1952 studies): Fresh, raw cabbage was processed through a juice presser to extract the juice.[1][2] Patients were administered approximately one quart (or one liter) daily, typically in divided doses of 200 ml five times a day.[1] The juice was consumed fresh to preserve the heat-labile "Vitamin U" factor.[1] Seasoning with salt, pepper, and the addition of tomato juice were permitted to improve palatability.[1]

-

Dehydrated Cabbage Juice (1952 study): For some patients, a dehydrated form of cabbage juice was prepared through lyophilization (freeze-drying). This powder was then reconstituted with water to half its original volume before administration.[1]

-

Concentrated Cabbage Juice and Placebo (1956 San Quentin Prison Study):

-

Vitamin U Concentrate: The exact commercial preparation details are not fully specified in the paper, but it was a concentrated form of cabbage juice.

-

Placebo Facsimile: A placebo was designed to mimic the appearance and taste of the Vitamin U concentrate. While the exact composition is not detailed in the available text, placebos of that era for liquid preparations often consisted of water with added flavoring and coloring agents to be indistinguishable from the active treatment.[4][5] The administration was double-blind, meaning neither the patients nor the immediate medical staff knew who received the active treatment versus the placebo.[3]

-

Patient Selection and Evaluation

-

Inclusion Criteria: Initially, patients with a clearly demonstrable ulcer crater, confirmed by X-ray, were selected.[1] Later studies included a broader range of patients with a confirmed diagnosis of peptic ulcer.[1] The San Quentin study specifically enrolled inmates with a diagnosed ulcer crater.[3]

-

Evaluation of Healing: Ulcer healing was primarily assessed through serial roentgenographic (X-ray) examinations to observe the size and disappearance of the ulcer crater.[1][2] Symptomatic improvement, particularly the rapid relief of pain without the use of standard analgesic or antacid therapies, was also a key indicator of efficacy.[2]

Physicochemical Properties of S-Methylmethionine Chloride (Vitamin U Chloride)

S-Methylmethionine is typically available as a chloride salt. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of S-Methylmethionine Chloride

| Property | Value | Citation |

| Chemical Formula | C₆H₁₄ClNO₂S | |

| Molecular Weight | 199.70 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 134 °C (decomposes) | |

| Solubility | Soluble in water and alcohol |

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of S-Methylmethionine's gastroprotective effects are still under investigation, several key pathways have been proposed based on in vitro and in vivo studies.

Gastroprotective Mechanisms

-

Mucosal Protection: SMM is thought to enhance the mucosal barrier by stimulating the production and secretion of mucin, a key component of the protective mucus layer in the stomach.[6]

-

Antioxidant Activity: SMM exhibits antioxidant properties, which may help to mitigate oxidative stress and damage to the gastric mucosa caused by reactive oxygen species (ROS).[6]

-

Anti-inflammatory Effects: Research suggests that SMM can modulate inflammatory pathways, potentially reducing inflammation in the gastric lining.[6]

Signaling Pathway Involvement

Recent research has begun to shed light on the molecular signaling pathways that may be influenced by S-Methylmethionine.

-

ERK1/2 Pathway Activation: In the context of wound healing in dermal fibroblasts, SMM has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7] This pathway is crucial for cell proliferation and migration, processes essential for tissue repair. It is plausible that a similar mechanism is at play in the healing of gastric ulcers.

-

Potential Nrf2 Pathway Involvement: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Given the antioxidant properties of SMM, it is hypothesized that it may exert its protective effects in the gastric mucosa through the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

Experimental Workflow for In Vitro Assessment of S-Methylmethionine

Modern research continues to build upon Cheney's foundational work. A typical in vitro workflow to assess the cytoprotective and migratory effects of S-Methylmethionine on gastric epithelial cells is outlined below.

Conclusion

The discovery of "Vitamin U" by Dr. Garnett Cheney marked a significant, albeit initially underappreciated, moment in the study of nutrition and gastrointestinal health. While S-Methylmethionine is not a true vitamin, the early clinical evidence for its anti-ulcer properties was compelling for its time. Modern research is beginning to unravel the molecular mechanisms that underpin these observed effects, pointing towards its role in enhancing mucosal defense, mitigating oxidative stress, and promoting cellular repair pathways. Further rigorous clinical trials are warranted to fully elucidate the therapeutic potential of S-Methylmethionine chloride in the management of gastric and other digestive disorders. This historical and technical overview provides a solid foundation for future research in this promising area.

References

- 1. price-pottenger.org [price-pottenger.org]

- 2. VITAMIN U THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin U therapy of peptic ulcer; experience at San Quentin Prison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Placebo: a brief updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Placebo in history - Wikipedia [en.wikipedia.org]

- 6. History of the placebo effect and its use in drug trials | Knowable Magazine [knowablemagazine.org]

- 7. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of S-Methylmethionine (Vitamin U) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), historically referred to as "Vitamin U," is a naturally occurring derivative of the amino acid methionine. Predominantly found in plant-based sources, particularly cabbage, it has garnered significant scientific interest for its diverse physiological roles and therapeutic potential. This technical guide provides an in-depth overview of the core physiological functions of SMM chloride, focusing on its molecular mechanisms, quantitative efficacy in preclinical and clinical studies, and detailed experimental protocols for its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the pharmacological applications of this compound.

Introduction

S-Methylmethionine (SMM), often available as S-Methylmethionine sulfonium (B1226848) chloride (MMSC), is a metabolite of methionine and a precursor to S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions.[1][2] Although not formally classified as a vitamin, its designation as "Vitamin U" arose from early research highlighting its remarkable efficacy in the treatment of peptic ulcers.[3][4] Subsequent investigations have revealed a broader spectrum of physiological activities, including gastroprotective, hepatoprotective, antioxidant, anti-inflammatory, and cytoprotective effects.[5][6][7] This guide synthesizes the current understanding of SMM's physiological roles, with a focus on the underlying molecular pathways and quantitative data from key experimental models.

Core Physiological Roles and Mechanisms of Action

The physiological effects of SMM are multifaceted, stemming from its ability to act as a methyl donor, its antioxidant and anti-inflammatory properties, and its influence on specific signaling pathways.

Gastrointestinal Protection

The most well-documented role of SMM is its protective effect on the gastrointestinal mucosa.[8] Its anti-ulcer activity is attributed to several mechanisms:

-

Stimulation of Mucin Production: SMM enhances the secretion of gastric mucin, which forms a protective barrier against gastric acid and other irritants.[8][9]

-

Cytoprotection: It exhibits direct cytoprotective effects on gastric epithelial cells, shielding them from damage induced by agents like ethanol (B145695).[10]

-

Tissue Repair and Regeneration: SMM may promote the healing of gastric and duodenal ulcers by supporting tissue repair processes.[11]

Hepatoprotective Effects

SMM has demonstrated significant hepatoprotective properties in various preclinical models of liver injury.[6][12] Its mechanisms of action in the liver include:

-

Antioxidant Activity: SMM can enhance the production of glutathione, a key endogenous antioxidant, thereby protecting hepatocytes from oxidative stress.[12][13]

-

Modulation of Inflammatory Responses: It can attenuate liver inflammation by reducing the expression of pro-inflammatory cytokines.[5]

-

Participation in Methylation Pathways: As a methyl donor, SMM is involved in critical methylation reactions within the liver that are essential for maintaining normal liver function.[12][13]

Antioxidant and Anti-inflammatory Properties

A fundamental aspect of SMM's physiological activity is its capacity to counteract oxidative stress and inflammation.[5][7] These properties are not limited to the gastrointestinal and hepatic systems but are observed across various tissues. SMM has been shown to scavenge free radicals and upregulate antioxidant genes, contributing to its protective effects in diverse pathological conditions.[7]

Role in Methylation and Gene Expression

As a derivative of methionine, SMM plays a role in the one-carbon metabolism pathway, which is central to methylation reactions.[13] These reactions are crucial for the synthesis of various molecules, including proteins and nucleic acids, and for the epigenetic regulation of gene expression.[13][14] The ability of SMM to donate methyl groups influences a wide array of biological processes.

Skin Protection and Wound Healing

Emerging research has highlighted the beneficial effects of SMM on the skin. It has been shown to:

-

Promote Wound Healing: SMM can accelerate the repair of damaged skin by promoting the growth and migration of human dermal fibroblasts.[7][15]

-

Protect Against UV Radiation: It offers protection against ultraviolet (UV) light-induced skin damage and erythema.[4][7]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the efficacy of S-Methylmethionine chloride from various experimental and clinical studies.

Table 1: In Vivo Efficacy of S-Methylmethionine Chloride

| Application | Animal Model | Dosage | Key Findings | Reference |

| Hepatoprotection | Valproic Acid-Induced Liver Injury in Rats | 50 mg/kg/day (oral) for 15 days | Significantly reduced elevated levels of liver enzymes (ALT, AST, ALP, LDH) and lipid peroxidation. | [16] |

| Antitumor Activity | Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in Rats | 50 mg/kg/day (oral) for 16 weeks | Improved liver function biomarkers and downregulated the expression of inflammatory cytokines (TNF-α, iNOS, TGF-1β) and glypican 3. | [17] |

| Photoprotection | UVB-Induced Erythema in Rats | 5% and 10% topical application | Significantly decreased the UVB-induced erythema index. | [4] |

| Gastroprotection | Stress-Induced Gastric Ulcers in Rats | 5 mM (in drinking water) | Noticeably lower ulcer index compared to control. | [18] |

Table 2: In Vitro Efficacy of S-Methylmethionine Chloride

| Application | Cell Line/Model | Concentration | Key Findings | Reference |

| Inhibition of Adipocyte Differentiation | 3T3-L1 Pre-adipocyte Cell Lines | 10-100 mM | Gradual decrease in triglycerides, C/EBP-α, PPAR-γ, and adipsin with increasing concentrations. Upregulation of AMPK activity. | [5][19] |

| Skin Wound Healing | Human Dermal Fibroblasts (hDFs) | >100 µM | Promoted the growth and migration of hDFs. | [3] |

| Photoprotection | Human Dermal Fibroblasts (hDFs) and Keratinocyte Progenitor Cells (KPCs) | 10-1000 µM | Increased cell viability following UVB irradiation and reduced UVB-induced reactive oxygen species (ROS) generation. | [20] |

Table 3: Human Clinical Studies on S-Methylmethionine Chloride

| Condition | Study Design | Dosage | Duration | Key Findings | Reference |

| Chronic Gastritis | 37 patients with chronic gastritis | 300 mg/day (oral) | 6 months | Significant reduction in the severity of dyspeptic symptoms and improvement in quality of life. | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ethanol-Induced Gastric Ulcer Model in Rats

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are fasted for 24 hours with free access to water.[21]

-

A single oral dose of absolute ethanol (e.g., 1 mL or 1.5 mL per rat) is administered via gavage to induce gastric ulcers.[13][21]

-

S-Methylmethionine chloride or a vehicle control is administered orally prior to ethanol administration.

-

After a set period (e.g., 1 hour), animals are euthanized, and their stomachs are removed.

-

The stomachs are opened along the greater curvature, and the ulcer index is determined by measuring the area of hemorrhagic lesions in the gastric mucosa.[8]

-

-

Biochemical Analysis: Gastric tissue can be homogenized to measure levels of oxidative stress markers like malondialdehyde (MDA) and antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[13]

Valproic Acid-Induced Hepatotoxicity in Rats

-

Animals: Female Sprague-Dawley rats are often used.[16]

-

Procedure:

-

Valproic acid (VPA) is administered intraperitoneally at a dose of 500 mg/kg/day for a period of 7 to 15 days to induce liver injury.[16][22]

-

S-Methylmethionine chloride (e.g., 50 mg/kg/day) is co-administered orally.[16]

-

On the day after the final treatment, animals are euthanized, and blood and liver tissue are collected.

-

-

Analysis:

-

Serum Biochemistry: Levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH) are measured.[16]

-

Liver Homogenate Analysis: Levels of lipid peroxidation (MDA) and antioxidant enzymes (e.g., glutathione, paraoxonase) are determined.[16]

-

Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for necrosis, steatosis, and other morphological changes.[23]

-

Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in Rats

-

Animals: Male Wistar albino rats are commonly used.[17]

-

Procedure:

-

Hepatocellular carcinoma (HCC) is induced by a single intraperitoneal injection of diethylnitrosamine (DENA) at a dose of 200 mg/kg.[11]

-

Two weeks after the DENA injection, carbon tetrachloride (CCl4) is administered subcutaneously (e.g., 3 mL/kg) once a week for 6 weeks to promote tumor development.[11]

-

S-Methylmethionine chloride (e.g., 50 mg/kg/day) is administered orally following the induction of HCC.[17]

-

-

Analysis:

-

Serum Markers: Levels of HCC markers such as alpha-fetoprotein (AFP) and glypican 3 (GPC3), as well as liver function enzymes, are measured.[11]

-

Gene Expression Analysis: The expression of inflammatory cytokines (e.g., TNF-α, iNOS, TGF-1β) and GPC3 in liver tissue is quantified using qRT-PCR.[17]

-

Histopathology: Liver tissues are examined for the presence of tumors and other pathological changes.[17]

-

In Vitro Adipocyte Differentiation Assay

-

Cell Line: 3T3-L1 pre-adipocyte cell line is used.[19]

-

Procedure:

-

3T3-L1 cells are cultured to overconfluency.

-

Adipocyte differentiation is induced by treating the cells with a differentiation-inducing medium containing dexamethasone, isobutylmethylxanthine (IBMX), insulin, and indomethacin.[19]

-

Various concentrations of S-Methylmethionine chloride (e.g., 10-100 mM) are added to the differentiation medium.[19]

-

-

Analysis:

-

Triglyceride Accumulation: Intracellular triglyceride levels are quantified.[19]

-

Enzyme Activity: The activity of glycerol-3-phosphate dehydrogenase (G3PDH), a marker of adipogenesis, is measured.[19]

-

Gene and Protein Expression: The expression of adipocyte-specific markers such as peroxisome proliferator-activated receptor γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α), as well as the activation of AMP-activated protein kinase (AMPK), are analyzed by qRT-PCR and Western blotting.[5][19]

-

Signaling Pathways and Molecular Interactions

The physiological effects of S-Methylmethionine chloride are mediated through its interaction with several key signaling pathways.

ERK1/2 Pathway in Skin Wound Healing

SMM promotes the proliferation and migration of human dermal fibroblasts, which are crucial for skin wound healing, through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[15]

AMPK Pathway in Adipocyte Differentiation

SMM inhibits the differentiation of pre-adipocytes into mature adipocytes by up-regulating the activity of AMP-activated protein kinase (AMPK) and down-regulating key adipogenic transcription factors.[19]

Experimental Workflow for Evaluating Hepatoprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the hepatoprotective effects of SMM in a rat model of chemically-induced liver injury.

Conclusion and Future Directions

S-Methylmethionine chloride has demonstrated a remarkable range of physiological activities, with strong evidence supporting its gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory roles. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential therapeutic applications. The detailed experimental protocols outlined in this guide offer a standardized approach for further investigation into its mechanisms of action and efficacy.

Future research should focus on elucidating the precise molecular targets of SMM, conducting large-scale, placebo-controlled clinical trials to validate its efficacy in human diseases, and exploring its potential in combination therapies. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic effectiveness. For drug development professionals, SMM represents a promising natural compound with a favorable safety profile that warrants further exploration for the management of a variety of pathological conditions.

References

- 1. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amelioration of Ethanol-Induced Gastric Ulcers in Rats Pretreated with Phycobiliproteins of Arthrospira (Spirulina) Maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis [voprosy-pitaniya.ru]

- 10. Accelerated Wound Healing by S-Methylmethionine Sulfonium: Evidence of Dermal Fibroblast Activation via the ERK1/2 Pathway | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dimethyl-beta-propiothetin, new potent resistive-agent against stress-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory Effect of Vitamin U (S-Methylmethionine Sulfonium Chloride) on Differentiation in 3T3-L1 Pre-adipocyte Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hepatotoxicity in rat following administration of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the S-methylmethionine Chloride Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-methylmethionine (SMM), often referred to as "Vitamin U," is a derivative of the amino acid methionine.[1][2] While not a true vitamin, it is a naturally occurring compound found in many plants and has garnered significant interest for its therapeutic properties, particularly in gastrointestinal health.[3][4] In plant biology, SMM is a crucial intermediate in sulfur metabolism, serving as a primary transport molecule for reduced sulfur and playing a role in regulating the levels of S-adenosylmethionine (SAM), a universal methyl group donor.[5][6][7] This document provides a comprehensive technical overview of the S-methylmethionine synthesis pathway, detailing the biochemical reactions, enzymatic players, quantitative data, and relevant experimental protocols.

The S-methylmethionine Biosynthesis Pathway

The primary biological synthesis of S-methylmethionine occurs in flowering plants and is a part of a metabolic loop known as the S-methylmethionine (SMM) Cycle.[5][8] The core of SMM synthesis is a single enzymatic reaction that converts L-methionine into S-methyl-L-methionine.

Core Reaction:

The biosynthesis is catalyzed by the enzyme Methionine S-methyltransferase (MMT) (EC 2.1.1.12).[9][10] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of L-methionine.[1][9]

The overall reaction is as follows:

S-adenosyl-L-methionine (SAM) + L-methionine ⇌ S-adenosyl-L-homocysteine (SAH) + S-methyl-L-methionine (SMM) [9]

This reaction is central to the SMM cycle, which is proposed to be the main mechanism by which plants achieve short-term control over SAM levels, preventing its excessive accumulation.[5] SMM can then be used to regenerate two molecules of methionine by donating a methyl group to homocysteine, a reaction catalyzed by Homocysteine S-methyltransferase (HMT).[8][11]

Visualization of the SMM Synthesis Pathway

The following diagram illustrates the core synthesis reaction within the broader context of the SMM cycle.

Quantitative Data

Quantitative analysis of SMM is crucial for understanding its distribution and physiological relevance. The concentration of SMM varies significantly among different plant species and tissues.

| Plant Material | S-methylmethionine (SMM) Concentration (mg/kg) | Analytical Method | Reference |

| Celery | 176.0 | LC-MS/MS | [12][13] |

| Asparagus | 150.0 | LC-MS/MS | [13] |

| Cabbage | 20.0 - 120.0 | Various | [12] |

| Fresh Tomatoes | 2.8 | LC-MS/MS | [12][13] |

Table 1: Concentration of S-methylmethionine in various raw vegetables.

Experimental Protocols

Protocol 1: Quantification of S-methylmethionine in Plant Tissues via LC-MS/MS

This method, adapted from stable isotope dilution assays, provides high sensitivity and specificity for SMM quantification.[12][13]

Objective: To accurately quantify the concentration of S-methylmethionine in a given plant sample.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Deuterium-labeled SMM internal standard (e.g., SMM-d3)

-

Methanol/Water solvent

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., equipped with a C18 column and triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation: Flash-freeze a known weight (e.g., 100 mg) of fresh plant tissue in liquid nitrogen. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add 1 mL of a methanol/water (80:20, v/v) solution containing a known concentration of the SMM-d3 internal standard to the powdered tissue.

-

Vortexing and Sonication: Vortex the mixture vigorously for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Sample Dilution: Carefully transfer the supernatant to a new microfuge tube. Dilute the sample as necessary with the extraction solvent to fall within the calibration curve range.

-

LC-MS/MS Analysis: Inject the diluted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., starting with 98% water with 0.1% formic acid and ramping up to 95% acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for both native SMM and the SMM-d3 internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification: Construct a calibration curve using known concentrations of SMM standard. Calculate the concentration of SMM in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 2. The Ultimate Guide To Understanding The Benefits Of Vitamin U For Your Health- [marineagronomy.org]

- 3. starkelnutrition.com [starkelnutrition.com]

- 4. clinikally.com [clinikally.com]

- 5. The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Methionine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A bicyclic S -adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00033K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Quantification of S-Methylmethionine Chloride (Vitamin U) in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically termed "Vitamin U," S-Methylmethionine (SMM) is a derivative of the amino acid methionine.[1][2] While not a true vitamin, SMM has garnered significant interest for its potential therapeutic properties, particularly in the context of gastrointestinal health. The compound is most commonly found as a salt, S-Methylmethionine chloride (SMMCl). This technical guide provides a comprehensive overview of the natural sources of SMM, its abundance, and the methodologies employed for its extraction and quantification.

Natural Sources and Abundance of S-Methylmethionine (SMM)

S-Methylmethionine is predominantly found in the plant kingdom, with notable concentrations in vegetables from the Brassicaceae family.[2][3][4][5][6] Its abundance can vary significantly depending on the specific plant, cultivar, and storage conditions.[7] The following tables summarize the quantitative data on SMM content in various natural sources, compiled from multiple studies.

Table 1: Abundance of S-Methylmethionine (SMM) in Various Vegetables (Dry Weight)

| Vegetable | Family | SMM Content (µg/g DW) | Reference |

| Cabbage (White) | Brassicaceae | 535.98 ± 4.85 | [2][3] |

| Kale | Brassicaceae | 89.08 ± 1.68 | [2][3] |

| Broccoli | Brassicaceae | 18,900 (18.9 mg/100g DW) | [5] |

| Pak-choi | Brassicaceae | 34,300 (34.3 mg/100g DW) | [5] |

| Leaf Mustard | Brassicaceae | 19,600 (19.6 mg/100g DW) | [5] |

| Spinach | Amaranthaceae | 45,200 (45.2 mg/100g DW) | [5] |

| Asparagus | Asparagaceae | 18,700 (18.7 mg/100g DW) | [5] |

Table 2: Abundance of S-Methylmethionine (SMM) in Various Food Plants (Fresh Weight)

| Food Source | SMM Content (mg/kg FW) | Reference |

| Celery | 176 | [4] |

| Cabbage | 530 - 1040 (53-104 mg/100g) | [6] |

| Kohlrabi | 810 - 1100 (81-110 mg/100g) | [6] |

| Turnip | 510 - 720 (51-72 mg/100g) | [6] |

| Tomatoes | 2.8 | [4] |

| Leeks | 660 - 750 (66-75 mg/100g) | [6] |

| Beet | 220 - 370 (22-37 mg/100g) | [6] |

| Raspberries | 270 (27 mg/100g) | [6] |

| Strawberries | 140 - 250 (14-25 mg/100g) | [6] |

Experimental Protocols

Accurate quantification of SMM in complex biological matrices requires robust and validated analytical methods. The most common approach involves extraction from the plant material followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of S-Methylmethionine from Plant Tissues

This protocol is a generalized procedure based on common laboratory practices for the extraction of small polar molecules from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

80% Methanol (ice-cold)

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C and >15,000 x g)

-

Syringe filters (0.22 µm, PVDF)

-

Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

-

Sample Homogenization:

-

Weigh approximately 20-50 mg of frozen plant tissue.

-

Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Alternatively, use a bead-beater homogenizer with pre-chilled tubes and beads.

-

-

Metabolite Extraction:

-

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

-

Add 500 µL of ice-cold 80% methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

-

Protein Precipitation:

-

Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.[8]

-

-

Centrifugation:

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

-

-

Supernatant Collection and Filtration:

-

Solvent Evaporation and Reconstitution:

Quantification of S-Methylmethionine by UPLC-ESI-MS/MS

This protocol outlines a method for the quantification of SMM using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), based on a validated method for SMM in Brassicaceae vegetables.[2][3]

Instrumentation and Columns:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

Reagents:

-

S-Methylmethionine chloride standard

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-7 min: Return to 5% B

-

7-10 min: Re-equilibration at 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SMM Precursor Ion (m/z): 164.1

-

SMM Product Ion (m/z): 102.1

-

-

Source Parameters (example, instrument-dependent):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Quantification:

-

A calibration curve is constructed using serial dilutions of the SMM standard.

-

The concentration of SMM in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Signaling Pathways and Metabolic Context

S-Methylmethionine is not a classical signaling molecule that binds to receptors to initiate a signaling cascade. Instead, its primary role is within the broader context of methionine metabolism and sulfur transport in plants. The following diagrams illustrate the biosynthesis of SMM and the experimental workflow for its quantification.

Caption: Biosynthesis pathway of S-Methylmethionine (SMM) in plants.

Caption: Experimental workflow for the quantification of SMM.

Conclusion

S-Methylmethionine chloride, or "Vitamin U," is a naturally occurring compound with significant abundance in various edible plants, particularly those of the Brassicaceae family. This guide provides a summary of its quantitative presence in different natural sources and detailed protocols for its reliable extraction and quantification. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the biological activities and therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of S-methyl-L-methionine (SMM) from Brassicaceae Family Vegetables and Characterization of the Intestinal Transport of SMM by Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [S-Methylmethionine content in plant and animal tissues and stability during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE | International Society for Horticultural Science [ishs.org]

- 8. benchchem.com [benchchem.com]

Degradation Profile of S-Methylmethionine Chloride (Vitamin U): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of S-Methylmethionine chloride, commonly known as Vitamin U. The information presented herein is intended to support research, development, and stability assessment of formulations containing this compound.

Introduction

S-Methylmethionine (SMM) chloride, often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found naturally in various plants, particularly in cabbage.[1] While not a true vitamin, SMM has been investigated for its potential therapeutic effects.[2][3] Understanding its stability and degradation profile is crucial for the development of pharmaceutical and nutraceutical products. SMM is known to be susceptible to degradation, primarily through thermal decomposition. This guide details the known degradation products, the kinetics of degradation under various conditions, and the analytical methodologies used for their characterization.

Primary Degradation Pathway

The principal degradation pathway of S-Methylmethionine chloride is its thermal decomposition into dimethyl sulfide (B99878) (DMS) and homoserine. This reaction is a key consideration in the processing of food products containing SMM, such as in the production of beer from malt (B15192052) and in the processing of tea.[1][4] The degradation follows first-order kinetics.[5]

The degradation can be represented by the following reaction:

S-Methylmethionine → Dimethyl Sulfide + Homoserine

This decomposition is significantly influenced by temperature and pH.

Visual Representation of the Primary Degradation Pathway

References

- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [Effect of 6-month S-methylmethionine intake on the quality of life and dyspepsia symptoms in patients with chronic gastritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

The Metabolic Journey of Vitamin U Chloride (S-Methylmethionine Sulfonium Chloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), commonly known as "Vitamin U," is a naturally occurring derivative of the amino acid methionine. Supplied as S-Methylmethionine sulfonium (B1226848) chloride (SMMSC), it has garnered interest for its potential therapeutic effects, particularly in gastrointestinal health.[1][2][3] Despite its historical use and presence in various foodstuffs, a comprehensive understanding of its metabolic fate in vivo remains partially elucidated. This technical guide synthesizes the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of Vitamin U chloride, highlighting key enzymatic pathways and identifying critical data gaps to guide future research. While qualitative data suggests rapid absorption and distribution to key metabolic organs, precise quantitative pharmacokinetic parameters are largely unavailable in public literature. The primary metabolic route appears to be the remethylation of homocysteine to methionine, catalyzed by the enzyme Betaine-Homocysteine S-Methyltransferase 2 (BHMT2). This guide presents the available data in a structured format, details relevant experimental protocols, and provides visual representations of the metabolic pathways and suggested experimental workflows to facilitate a deeper understanding and spur further investigation into the pharmacokinetics of this compound.

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a methionine derivative found in various plants, with notable concentrations in cabbage, tomatoes, and celery.[3] It is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[4] While not a true vitamin, the term was coined for its observed anti-ulcerogenic properties.[1][2] Beyond its gastroprotective effects, SMM is recognized for its role as a methyl donor, influencing a range of metabolic processes.[4] This guide focuses on the in vivo metabolic fate of its chloride salt form, SMMSC, which is commonly used in supplementation and research.

Absorption

Qualitative evidence suggests that S-Methylmethionine is rapidly absorbed following oral administration in both rats and humans.[5] In vitro studies using Caco-2 cells, a model of the intestinal epithelium, have indicated good oral absorption potential. However, specific quantitative data on its bioavailability, including the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the overall absorption percentage, are not well-documented in publicly available literature. The L-form of SMM is reported to be predominantly utilized, and the presence of the D-form may stimulate the assimilation of the L-form.[5]

Table 1: Quantitative Data on the Absorption of S-Methylmethionine Chloride

| Parameter | Species | Dosage | Value | Reference |

| Bioavailability (%) | Data Not Available | - | - | - |

| Cmax | Data Not Available | - | - | - |

| Tmax | Data Not Available | - | - | - |

Distribution

Table 2: Quantitative Data on the Distribution of S-Methylmethionine Chloride

| Parameter | Species | Tissue | Value | Reference |

| Volume of Distribution (Vd) | Data Not Available | - | - | - |

| Tissue Concentration | Rat | Liver | Accumulates | [5] |

| Tissue Concentration | Rat | Kidney | Accumulates | [5] |

| Tissue Concentration | Human | Liver | Accumulates | [5] |

| Tissue Concentration | Human | Kidney | Accumulates | [5] |

Metabolism

The primary metabolic fate of S-Methylmethionine in vivo is believed to be its conversion back to L-methionine. This is a critical step that integrates SMM into the broader methionine and one-carbon metabolism pathways.

Key Metabolic Pathway: The S-Methylmethionine Cycle

The conversion of SMM to methionine is primarily catalyzed by the enzyme Betaine-Homocysteine S-Methyltransferase 2 (BHMT2), also known as S-methylmethionine-homocysteine methyltransferase.[6][7][8][9] This enzyme facilitates the transfer of a methyl group from SMM to homocysteine, yielding L-methionine and dimethylglycine.[6][7] While the structurally similar enzyme BHMT can also use SMM as a methyl donor, its affinity is significantly lower than for its primary substrate, betaine, suggesting that BHMT2 is the key player in SMM-dependent homocysteine methylation in vivo.[6][7]

The newly synthesized methionine can then enter the methionine cycle to be converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. The regeneration of methionine from homocysteine is a vital process for maintaining cellular methylation potential and detoxifying homocysteine.

Potential Minor Metabolic Pathways

While the conversion to methionine appears to be the primary route, other metabolic transformations could occur, though they are not well-documented in mammals. In some organisms and under certain conditions (e.g., thermal decomposition in food), SMM can degrade to dimethyl sulfide (B99878) (DMS).[10] The in vivo significance of this pathway in mammals remains to be established.

Table 3: Known Metabolites of S-Methylmethionine Chloride

| Metabolite | Tissue/Fluid | Method of Identification | Reference |

| L-Methionine | Systemic | Inferred from enzymatic activity | [6][7] |

| Dimethylglycine | Systemic | Inferred from enzymatic activity | [6][7] |

| Other Metabolites | Data Not Available | - | - |

Excretion

There is a significant lack of data regarding the excretion of S-Methylmethionine chloride and its metabolites. Neither the routes of excretion (urinary vs. fecal) nor the percentage of the administered dose eliminated have been quantitatively determined. One study in rats with aminonucleoside-induced nephrotic hyperlipidemia noted a decrease in urinary protein excretion and an increase in urinary volume following high-dose SMMSC administration, but this does not provide direct information on the excretion of the compound itself.[11]

Table 4: Quantitative Data on the Excretion of S-Methylmethionine Chloride

| Route | Species | % of Dose Excreted | Form | Reference |

| Urine | Data Not Available | - | - | - |

| Feces | Data Not Available | - | - | - |

| Bile | Data Not Available | - | - | - |

Table 5: Pharmacokinetic Parameters of S-Methylmethionine Chloride

| Parameter | Species | Dosage | Value | Reference |

| Half-life (t½) | Data Not Available | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - |

Experimental Protocols

Detailed experimental protocols for determining the metabolic fate of SMMSC are scarce in the literature. However, based on standard pharmacokinetic study designs, a comprehensive investigation would involve the following methodologies.

In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (n=6-8 per group).

-

Test Article: S-Methylmethionine sulfonium chloride, potentially radiolabeled (e.g., with ¹⁴C or ³H) for mass balance studies.

-

Administration: A single oral gavage dose and a single intravenous bolus dose to determine bioavailability.

-

Sample Collection: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Urine and feces are collected over 24 or 48 hours in metabolic cages.

-

Sample Analysis: Plasma, urine, and homogenized feces are analyzed for the parent compound and potential metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For radiolabeled studies, total radioactivity is measured by liquid scintillation counting.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t½, CL (Clearance), and Vd (Volume of Distribution).

In Vitro Metabolic Stability Assay

-

System: Rat or human liver microsomes and hepatocytes.

-

Incubation: SMMSC is incubated with the microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH for microsomes).

-

Analysis: Aliquots are taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound.

-

Purpose: To assess the intrinsic clearance and identify the potential involvement of cytochrome P450 enzymes in the metabolism of SMMSC.

Discussion and Future Directions

The current body of knowledge on the in vivo metabolic fate of this compound is incomplete. While its rapid absorption and distribution to the liver and kidneys are qualitatively established, the lack of quantitative pharmacokinetic data presents a significant gap for drug development and therapeutic use. The identification of BHMT2 as the likely primary enzyme for its conversion to methionine provides a strong basis for its metabolic pathway.

Future research should prioritize conducting comprehensive ADME studies, ideally using radiolabeled S-Methylmethionine chloride. Such studies would provide definitive data on:

-

Oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, t½).

-

The complete metabolite profile in plasma, urine, and feces.

-

A definitive mass balance to understand the routes and rates of excretion.

A thorough understanding of the pharmacokinetics of S-Methylmethionine chloride is essential for establishing optimal dosing regimens, assessing potential drug-drug interactions, and fully characterizing its safety and efficacy profile for therapeutic applications.

Conclusion

S-Methylmethionine sulfonium chloride is rapidly absorbed and distributed to the liver and kidneys, where it is primarily metabolized back to L-methionine via the action of BHMT2, thereby entering the one-carbon metabolism cycle. Despite this qualitative understanding, there is a critical need for quantitative ADME data to fully characterize its in vivo behavior. The information and data gaps presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute studies that will provide a more complete picture of the metabolic fate of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Quantitation of S-methylmethionine in raw vegetables and green malt by a stable isotope dilution assay using LC-MS/MS: comparison with dimethyl sulfide formation after heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of S-methylmethionine (vitamin U) on experimental nephrotic hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of S-methylmethionine Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylmethionine chloride, often referred to as Vitamin U, is a derivative of the amino acid methionine. It has garnered interest for its potential therapeutic effects, particularly in the gastrointestinal tract.[1][2] Understanding the pharmacokinetic profile of S-methylmethionine chloride is crucial for its development as a potential therapeutic agent. This technical guide synthesizes the available scientific information on the absorption, distribution, metabolism, and excretion of S-methylmethionine chloride.

This guide provides a comprehensive overview of the known metabolic pathways, along with detailed experimental methodologies for relevant studies and potential analytical techniques for its quantification.

Data Presentation

Due to the limited availability of specific pharmacokinetic data in the literature, a standard table of parameters such as Cmax, Tmax, and AUC cannot be provided. However, the following table summarizes the dosages of S-methylmethionine chloride used in various published studies, offering context for its administration in research settings.

| Species | Dose | Route of Administration | Study Focus | Reference |

| Human | 300 mg/day | Oral | Chronic gastritis and dyspepsia | [4] |

| Human | 1.5 g/day | Oral | Cholesterol and triglyceride levels | [5] |

| Rat | 50 mg/kg/day | Oral (gavage) | Valproic acid-induced liver injury | |

| Rat | 1000 mg/kg/day | Oral | Aminonucleoside-induced nephrotic hyperlipidemia | [6] |

| Mouse | 1% (w/w) in diet | Oral | Glucose metabolism in high-fat diet | [7][8] |

Metabolic Pathway

S-methylmethionine is a key intermediate in the metabolism of methionine. It is synthesized from S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. The metabolic pathway illustrates the central role of S-methylmethionine in one-carbon metabolism.

Experimental Protocols

While a specific, detailed pharmacokinetic study protocol for S-methylmethionine chloride is not available, the following represents a generalized experimental workflow for a rodent oral pharmacokinetic study based on standard methodologies.

Representative Experimental Workflow for Oral Pharmacokinetic Study in Rats

The following diagram outlines a typical workflow for a pharmacokinetic study in a rat model.

Detailed Methodologies (Hypothetical)

-

Animal Model: Male Sprague-Dawley rats (200-250 g) would be used. Animals would be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Dosing: S-methylmethionine chloride would be dissolved in a suitable vehicle (e.g., water or saline) and administered as a single oral dose via gavage.

-

Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma would be separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of S-methylmethionine would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methods for Quantification

Although specific validated methods for S-methylmethionine chloride in biological matrices are not widely published, methods for the quantification of the structurally similar compound S-adenosylmethionine (SAM) can provide a strong basis for method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most likely method of choice for the sensitive and specific quantification of S-methylmethionine in plasma.

-

Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules like S-methylmethionine from plasma.

-

Chromatography: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column could be used for separation.

-

Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

While the existing literature confirms the rapid absorption and tissue distribution of S-methylmethionine chloride, there is a notable absence of publicly available, detailed quantitative pharmacokinetic data. The information provided in this guide on its metabolic context, potential experimental designs, and analytical approaches serves as a valuable resource for researchers and professionals in the field of drug development. Further dedicated pharmacokinetic studies are warranted to fully characterize the profile of this compound and support its potential clinical applications.

References

- 1. [S-methyl methionine (vitamin U) pharmacokinetics in rat and man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vitamin B5 and vitamin U review: justification of combined use for the treatment of mucosa-associated gastrointestinal pathologies [frontiersin.org]

- 4. [Gas chromatographic determination of S-methylmethionine (vitamin U) in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [S-methylmethionin (vitamin U): experimental studies and clinical perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of S-adenosyl-L-methionine in healthy volunteers [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Vitamin U Chloride (S-Methylmethionine Chloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin U, chemically identified as S-Methylmethionine (SMM), is a derivative of the amino acid methionine. While historically investigated for its potential therapeutic effects, particularly in gastrointestinal health, a comprehensive understanding of its cellular uptake mechanisms remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the cellular transport of S-Methylmethionine chloride, with a focus on mammalian systems. It consolidates available quantitative data, outlines relevant experimental protocols, and explores potential transport pathways and their regulation. This document is intended to serve as a valuable resource for researchers in pharmacology, drug development, and cell biology who are interested in the cellular disposition of this compound.

Introduction

S-Methylmethionine (SMM), often referred to as Vitamin U, is a naturally occurring compound found in various plants. Its chloride salt form is the subject of this guide. The cellular uptake of SMM is a critical determinant of its bioavailability and subsequent physiological or pharmacological effects. Understanding the specific transporters, channels, and pathways involved in its cellular entry is paramount for the development of SMM-based therapeutics and for elucidating its biological functions. This guide synthesizes the current, albeit limited, scientific literature on the cellular uptake of SMM chloride in mammalian cells.

Cellular Uptake Mechanisms of S-Methylmethionine Chloride

The transport of SMM across the plasma membrane is a process that is not yet fully characterized. However, studies on intestinal cell models provide initial insights into its transportability.

Intestinal Permeability

Research utilizing the Caco-2 cell line, a widely accepted in vitro model for the human intestinal epithelium, has provided the most direct evidence for the intestinal transport of SMM. A key study demonstrated that SMM exhibits moderate permeability across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) was determined to be 4.69 × 10⁻⁵ cm/s, suggesting good potential for oral absorption[1].

Potential Transporters

Given that SMM is a derivative of the amino acid methionine, it is plausible that it utilizes one or more amino acid transporters for its cellular uptake. The Solute Carrier (SLC) superfamily of transporters encompasses a wide range of amino acid transporters with varying substrate specificities.

While direct evidence for SMM transport by specific SLC transporters in mammalian cells is currently lacking, transporters of methionine are logical candidates for investigation. For instance, the SLC43A2 (also known as LAT4) transporter is a sodium-, chloride-, and pH-independent transporter of large neutral amino acids, including methionine. Its potential role in SMM uptake warrants further investigation.

Quantitative Data on S-Methylmethionine Chloride Uptake

Quantitative data on the transport kinetics of SMM in mammalian cells are scarce. The available data is summarized in the table below.

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| Apparent Permeability Coefficient (Papp) | 4.69 × 10⁻⁵ cm/s | Caco-2 | Transport across confluent cell monolayers. | [1] |

| Efflux Ratio | 0.26 | Caco-2 | Bidirectional transport assay (apical to basolateral vs. basolateral to apical). | [1] |

| Km (Michaelis Constant) | Not Reported | - | - | - |

| Vmax (Maximum Velocity) | Not Reported | - | - | - |

Experimental Protocols

The following sections detail methodologies that can be adapted for studying the cellular uptake of S-Methylmethionine chloride.

Caco-2 Cell Permeability Assay

This protocol is designed to determine the intestinal permeability of a compound using the Caco-2 cell line.

Objective: To measure the apparent permeability coefficient (Papp) of S-Methylmethionine chloride across Caco-2 cell monolayers.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

-

S-Methylmethionine chloride

-

Lucifer yellow (paracellular integrity marker)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Methodology:

-

Cell Culture: Culture Caco-2 cells in appropriate flasks. Once confluent, seed the cells onto Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Prior to the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, the permeability of a paracellular marker like Lucifer yellow can be measured.

-

Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of S-Methylmethionine chloride to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. f. At the end of the experiment, collect a sample from the apical chamber.

-

Transport Experiment (Basolateral to Apical): a. Perform the experiment in the reverse direction by adding the S-Methylmethionine chloride solution to the basolateral chamber and sampling from the apical chamber.

-

Sample Analysis: Quantify the concentration of S-Methylmethionine chloride in all collected samples using a validated analytical method such as LC-MS/MS.

-

Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (mol/cm³).

-

Kinetic Analysis of Transporter-Mediated Uptake

This protocol can be used to determine the kinetic parameters (Km and Vmax) of SMM uptake in a cell line potentially expressing the relevant transporter(s).

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the cellular uptake of S-Methylmethionine chloride.

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293 cells overexpressing a candidate transporter, or a relevant cancer cell line)

-

Cell culture plates (e.g., 24-well or 48-well)

-

Uptake buffer (e.g., HBSS, pH 7.4)

-

Radiolabeled S-Methylmethionine chloride (e.g., [³H]-SMM or [¹⁴C]-SMM) or a sensitive LC-MS/MS method for unlabeled SMM.

-

Unlabeled S-Methylmethionine chloride for competition.

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter (for radiolabeled studies)

Methodology:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and reach a desired confluency.

-

Uptake Assay: a. Wash the cells with pre-warmed uptake buffer. b. Prepare a series of uptake solutions containing a fixed concentration of radiolabeled SMM and increasing concentrations of unlabeled SMM (or a range of concentrations of SMM if using LC-MS/MS). c. Initiate the uptake by adding the uptake solutions to the wells. d. Incubate for a short, predetermined time (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Quantification: a. Lyse the cells with lysis buffer. b. If using a radiolabeled substrate, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity. c. If using an unlabeled substrate, process the lysate for LC-MS/MS analysis to determine the intracellular concentration of SMM.

-

Data Analysis: a. Normalize the uptake data to the protein content of the cell lysate in each well. b. Plot the initial uptake velocity (v) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the Km and Vmax values.

Signaling Pathways and Regulation

Currently, there is no direct evidence for specific signaling pathways that regulate the cellular uptake of S-Methylmethionine chloride. However, the transport of amino acids is known to be a highly regulated process, often influenced by cellular nutrient status and signaling cascades such as the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation and is activated by amino acids. Activation of mTORC1 can, in turn, regulate the expression and activity of amino acid transporters to modulate nutrient uptake.

Given the structural similarity of SMM to methionine, it is conceivable that its transport could be influenced by similar regulatory mechanisms. Future research should explore whether signaling pathways responsive to methionine availability also impact the cellular uptake of SMM.

Caption: A hypothetical signaling pathway for the regulation of S-Methylmethionine uptake.

Conclusion and Future Directions

The cellular uptake of S-Methylmethionine chloride is a critical area of study for understanding its biological activity and therapeutic potential. Current evidence from Caco-2 cell models suggests good intestinal permeability that is independent of SGLT1 and P-gp. However, significant knowledge gaps remain. Future research should focus on:

-

Identification of Specific Transporters: Utilizing techniques such as siRNA screening or competitive inhibition assays with a broad range of amino acids and their analogs to identify the primary transporters responsible for SMM uptake in various cell types.

-

Detailed Kinetic Analysis: Performing comprehensive kinetic studies in different mammalian cell lines to determine the Km and Vmax of SMM transport, which are essential for pharmacokinetic modeling.

-

Elucidation of Regulatory Pathways: Investigating the influence of key cellular signaling pathways, such as mTORC1 and others responsive to amino acid levels, on the expression and activity of SMM transporters.

Addressing these research questions will provide a more complete picture of the cellular disposition of S-Methylmethionine chloride, paving the way for its rational development as a therapeutic agent.

Caption: A suggested experimental workflow for the comprehensive characterization of S-Methylmethionine cellular uptake.

References